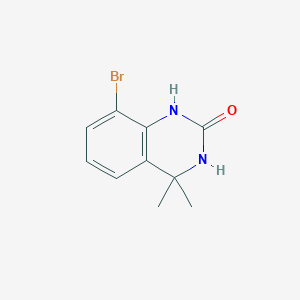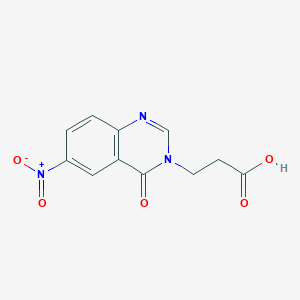
3-(6-硝基-4-氧代-4H-喹唑啉-3-基)-丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The closest compounds I found are “3-(2-methyl-6-nitro-4-oxo-4H-quinazolin-3-yl)-piperidine-2,6-dione” and "(2-methyl-6-nitro-4-oxo-4H-quinazolin-3-yl)-carbamic acid isobutyl ester" . These compounds share a similar quinazolinone core structure .
Molecular Structure Analysis
The molecular structure of similar compounds involves a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a 1,3-diazin-2-one ring .Chemical Reactions Analysis
The chemical reactions involving these compounds are not well-documented in the literature .Physical And Chemical Properties Analysis
For the similar compound “(2-methyl-6-nitro-4-oxo-4H-quinazolin-3-yl)-carbamic acid isobutyl ester”, the molecular formula is C14H16N4O5 and the molecular weight is 320.30100. The melting point is between 153 - 155 °C .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(6-nitro-4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid, also known as 3-(6-Nitro-4-oxo-4H-quinazolin-3-yl)-propionic acid or 3-(6-nitro-4-oxoquinazolin-3-yl)propanoic acid.
Antimicrobial Activity
3-(6-nitro-4-oxoquinazolin-3-yl)propanoic acid has shown potential as an antimicrobial agent. Research indicates that derivatives of quinazolinone, the core structure of this compound, exhibit significant antibacterial and antifungal properties. These compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects. Quinazolinone derivatives, including 3-(6-nitro-4-oxoquinazolin-3-yl)propanoic acid, have been found to reduce inflammation in various models. This is particularly relevant in the development of new anti-inflammatory drugs that can be used to treat conditions such as arthritis and other inflammatory diseases .
Anticancer Activity
Research has shown that quinazolinone derivatives possess anticancer properties. 3-(6-nitro-4-oxoquinazolin-3-yl)propanoic acid has been investigated for its ability to inhibit the proliferation of cancer cells. Studies suggest that these compounds can induce apoptosis (programmed cell death) in cancer cells, making them promising candidates for cancer therapy .
Enzyme Inhibition
This compound has been explored for its potential as an enzyme inhibitor. Quinazolinone derivatives are known to inhibit various enzymes, which can be useful in treating diseases where enzyme activity is dysregulated. For example, they can inhibit tyrosine kinases, which are involved in the signaling pathways of many cancers .
Neuroprotective Effects
3-(6-nitro-4-oxoquinazolin-3-yl)propanoic acid has been studied for its neuroprotective properties. Quinazolinone derivatives have shown potential in protecting neurons from damage, which is beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Antioxidant Activity
The compound has demonstrated antioxidant properties, which are crucial in protecting cells from oxidative stress. Oxidative stress is linked to various chronic diseases, including cardiovascular diseases and cancer. By neutralizing free radicals, 3-(6-nitro-4-oxoquinazolin-3-yl)propanoic acid can help in preventing or mitigating these conditions .
Antiviral Applications
There is ongoing research into the antiviral properties of quinazolinone derivatives. 3-(6-nitro-4-oxoquinazolin-3-yl)propanoic acid has shown potential in inhibiting the replication of certain viruses, making it a candidate for the development of new antiviral drugs .
Anti-diabetic Potential
Studies have also explored the anti-diabetic potential of this compound. Quinazolinone derivatives can modulate glucose metabolism and improve insulin sensitivity, which is beneficial in managing diabetes. This makes 3-(6-nitro-4-oxoquinazolin-3-yl)propanoic acid a promising compound for developing new treatments for diabetes.
Antimicrobial Activity Anti-inflammatory Properties Anticancer Activity Enzyme Inhibition Neuroprotective Effects Antioxidant Activity Antiviral Applications : Anti-diabetic Potential
未来方向
属性
IUPAC Name |
3-(6-nitro-4-oxoquinazolin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O5/c15-10(16)3-4-13-6-12-9-2-1-7(14(18)19)5-8(9)11(13)17/h1-2,5-6H,3-4H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCWYIIAPIBRGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C=N2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Nitro-4-oxo-4H-quinazolin-3-yl)-propionic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Fluorophenyl)sulfanyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2478295.png)
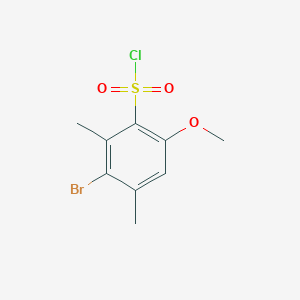
![ethyl 1-methyl-4-(phenethylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2478297.png)
![(3,3-Difluorocyclobutyl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2478298.png)
![7-azepan-1-yl-3-[(2,5-dimethylphenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B2478301.png)

![1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B2478303.png)
![2-{Methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2478304.png)
![6'-chloro-1-(3-fluorobenzoyl)-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2478305.png)
![Ethyl 2-methyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2478307.png)
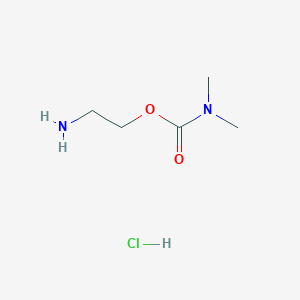
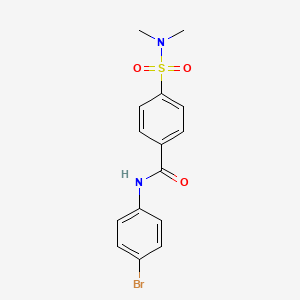
![1,3-bis(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2478310.png)
